5-Bromo-2-methyl-4-nitroaniline
Overview
Description
5-Bromo-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group.
Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position relative to the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium thiolate in an appropriate solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 5-Bromo-2-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Bromo-2-carboxy-4-nitroaniline.
Scientific Research Applications
5-Bromo-2-methyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Pharmaceuticals: It is investigated for its potential use in the synthesis of drugs with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of substituted anilines with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-nitroaniline depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
5-Bromo-2-methyl-4-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Bromo-4-methyl-6-nitroaniline: Different substitution pattern on the aniline ring.
5-Chloro-2-methyl-4-nitroaniline: Chlorine atom instead of bromine.
Uniqueness: 5-Bromo-2-methyl-4-nitroaniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups influences its reactivity in various chemical reactions, making it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADFWYBCVHBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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